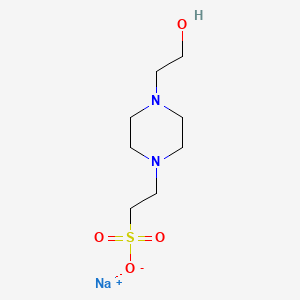
Niguldipinhydrochlorid
Übersicht
Beschreibung
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine hydrochloride and acts as a potent, selective α1A-adrenoceptor antagonist (Ki = 0.16 nM), and also is a L-type Ca2+ channel blocker .
Molecular Structure Analysis
Niguldipine hydrochloride has a molecular formula of C36H40ClN3O6 and a molecular weight of 646.18 . Its structure includes five rings and has a mono-isotopic mass of 645.2605637 . It contains a total of 88 bonds, including 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
Niguldipine hydrochloride has a water solubility of 0.000113 mg/mL, a logP of 6.27, and a logS of -6.7 . It has a pKa (Strongest Acidic) of 19.47 and a pKa (Strongest Basic) of 9.59 . It has a physiological charge of 1, a hydrogen acceptor count of 6, and a hydrogen donor count of 1 . It has a polar surface area of 113.69 Ų, a refractivity of 186.9 m³·mol⁻¹, and a polarizability of 66.55 ų .Wirkmechanismus
Target of Action
Niguldipine hydrochloride primarily targets the Alpha-1A adrenergic receptor and L-type calcium channels . The Alpha-1A adrenergic receptor is a G protein-coupled receptor involved in various physiological responses such as smooth muscle contraction, neuronal signaling, and more . L-type calcium channels play a crucial role in calcium influx into cells, which is essential for various cellular processes .
Mode of Action
Niguldipine hydrochloride acts as an antagonist for the Alpha-1A adrenergic receptor and a blocker for L-type calcium channels . By blocking these targets, it inhibits the associated physiological responses. For instance, blocking the Alpha-1A adrenergic receptor can lead to smooth muscle relaxation , while blocking L-type calcium channels can reduce calcium influx into cells .
Biochemical Pathways
These could include pathways related to smooth muscle contraction, neuronal signaling, and other calcium-dependent processes .
Result of Action
The molecular and cellular effects of niguldipine hydrochloride’s action depend on its interaction with its targets. By blocking the Alpha-1A adrenergic receptor and L-type calcium channels, it can potentially alter cellular processes such as smooth muscle contraction and calcium-dependent signaling .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Niguldipine hydrochloride for lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the cardiovascular system. However, one limitation is that it may have off-target effects on other calcium channels, which could complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on Niguldipine hydrochloride. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in exploring its potential use in treating other conditions, such as neurodegenerative diseases or cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term effects of its use.
Wissenschaftliche Forschungsanwendungen
Kalziumkanalblocker
Niguldipinhydrochlorid ist ein klassischer L-Typ-Ca 2+ -Kanalblocker (IC 50 = 75 nM), der auch T-Typ-Ca 2+ -Kanäle (IC 50 = 244 nM) hemmen kann . Dies macht es in der Forschung nützlich, die sich mit der Untersuchung von Kalziumkanälen und ihrer Rolle in verschiedenen physiologischen Prozessen befasst.
P-Glykoprotein-Inhibitor
Es ist ein neuartiger Inhibitor des Arzneimitteltransports durch P-Glykoprotein . Beide Stereoisomere von this compound sind in Bezug auf die Hemmung von P-Glykoprotein equipotent . Diese Eigenschaft ist wichtig bei der Untersuchung von Arzneimitteltransportmechanismen und kann Auswirkungen auf die Überwindung von Arzneimittelresistenz bei bestimmten Krankheiten haben.
Kardiovaskuläre Forschung
This compound wird in der kardiovaskulären Forschung aufgrund seiner Fähigkeit, L-Typ-Kalziumkanäle zu blockieren, verwendet . Diese Kanäle spielen eine entscheidende Rolle bei der Kontraktion des Herzmuskels, und ihre Blocker werden häufig zur Behandlung von Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen eingesetzt .
Adrenorezeptor-Antagonist
This compound wirkt als ADRA1-Antagonist . Dies bedeutet, dass es die Wirkung von Adrenalin und Noradrenalin auf Alpha-1-Adrenorezeptoren blockieren kann, die an verschiedenen physiologischen Reaktionen wie Vasokonstriktion beteiligt sind .
Behandlung von Bluthochdruck
Obwohl this compound derzeit nicht zur Behandlung zugelassen ist, wurde es für die Behandlung von Bluthochdruck untersucht . Seine Fähigkeit, Kalziumkanäle zu blockieren, macht es zu einem potenziellen Kandidaten für diese Anwendung .
Potenzielles Therapeutikum für nicht-funktionelle Hypophysenneuroendokrine Tumoren
Die jüngste Forschung hat this compound als potenzielles repositioniertes Therapeutikum für die Behandlung von nicht-funktionellen Hypophysenneuroendokrinen Tumoren (NF-PitNETs) vorgeschlagen . Dies basiert auf molekularen Docking-Simulationen, die zeigen, dass this compound im Vergleich zu ihren Inhibitoren höhere Bindungsaffinitäten zu bestimmten Genen aufweist .
Eigenschaften
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872307 | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119934-51-9 | |
| Record name | Niguldipine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

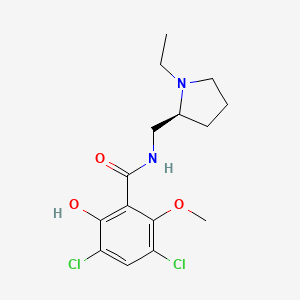
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
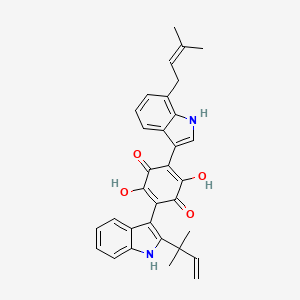
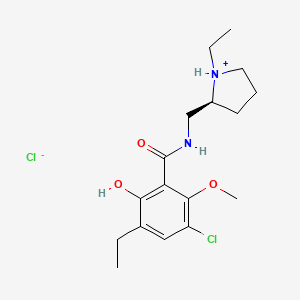
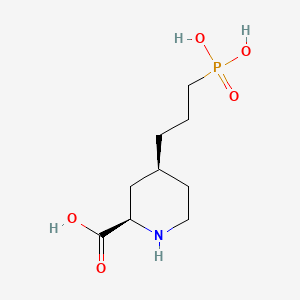
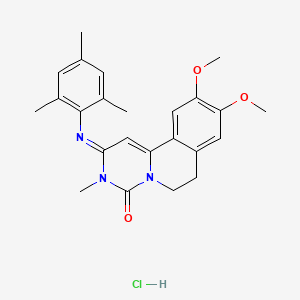



![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/structure/B1662607.png)
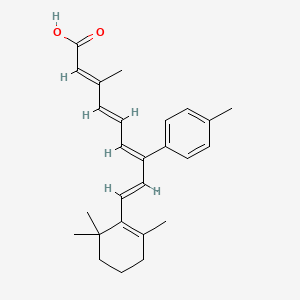
![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
